Naphthoylindoles
Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.
The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.
Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
JWH 166 | 824961-41-3 | C25H25NO2 |
![]() |
JWH 122 N-(4-pentenyl) Analog | 1445577-68-3 | C25H23NO |
![]() |
N-Isopentyl-3-(1-naphthoyl)indole (JWH 018 isomer) | 1346604-93-0 | C24H23NO |
![]() |
[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone | 1427325-76-5 | C25H24N2O3 |
![]() |
JWH-081 N-(5-Hydroxypentyl) | 1427325-66-3 | C25H25NO3 |
![]() |
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone | 1869980-05-1 | C24H23NO2 |
![]() |
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole | 316189-74-9 | C26H27NO2 |
![]() |
AM-2201-d4 | 1346605-10-4 | C24H22FNO |
![]() |
JWH 018 N-pentanoic acid metabolite-d5 | 2748533-42-6 | C24H16D5NO3 |
![]() |
JWH 007-d9 | 1651833-48-5 | C25H25NO |
Related Literature
-
Christopher Barner-Kowollik,Francesca Bennet,Maria Schneider-Baumann,Dominik Voll,Thomas Rölle,Thomas Fäcke,Marc-Stephan Weiser,Friedrich-Karl Bruder,Tanja Junkers Polym. Chem., 2010,1, 470-479
-
Liang Chen,Wei Feng,Xiaojun Zhou,Kexin Qiu,Yingke Miao,Qianqian Zhang,Ming Qin,Lei Li,Yanzhong Zhang RSC Adv., 2016,6, 13040-13049
-
Mani Sengoden,Gulzar A. Bhat,Donald J. Darensbourg Green Chem., 2022,24, 2535-2541
-
4. Front cover
-
Song Hua,Jiahua Yu,Jun Shang,Haowen Zhang,Jie Du,Yushuo Zhang,Fei Chen,Yuan Zhou,Fenju Liu RSC Adv., 2016,6, 91192-91200
-
Amalia Rapakousiou,Colette Belin,Lionel Salmon,Jaime Ruiz,Didier Astruc Chem. Commun., 2017,53, 6267-6270
-
Ioulia Tzouvadaki,Nima Aliakbarinodehi,Giovanni De Micheli,Sandro Carrara Nanoscale, 2017,9, 9676-9684
-
Kanishka Sikligar,Steven P. Kelley,Gary A. Baker,Jerry L. Atwood Chem. Commun., 2023,59, 14591-14594
-
Meredith A. Mintzer,Olivia M. Merkel,Thomas Kissel,Eric E. Simanek New J. Chem., 2009,33, 1918-1925
Recommended suppliers
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5